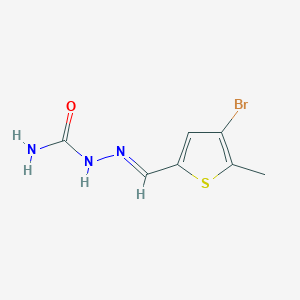
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as CNB-MPAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is not yet fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It may also disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, it may induce apoptosis, or programmed cell death, by activating certain signaling pathways. It may also inhibit the formation of new blood vessels, which is essential for tumor growth. In bacteria and viruses, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide may disrupt their cell membrane, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is its high purity level, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other drugs. Another direction is to explore its potential use as an antiviral and antibacterial agent, particularly in the development of new treatments for viral and bacterial infections. In agriculture, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide could be studied further for its potential to enhance plant growth and productivity. In environmental science, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide could be studied further for its potential use as a water treatment agent, particularly in the removal of harmful pollutants.
Méthodes De Synthèse
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide can be synthesized through a simple reaction between 4-chloro-3-nitrobenzaldehyde and 2-(4-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a yellow crystalline solid with a high purity level.
Applications De Recherche Scientifique
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral and antibacterial agent. In agriculture, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been investigated for its ability to enhance plant growth and productivity. In environmental science, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been studied for its potential use as a water treatment agent.
Propriétés
IUPAC Name |
N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-2-5-13(6-3-11)24-10-16(21)19-18-9-12-4-7-14(17)15(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITYJFSBRCUIRZ-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)



![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)


![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)

![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)